

# Comprehensive Application Notes and Protocols: Analysis of Ilaprazole Sodium Related Impurities

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## Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

Cat. No.: S1943470

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## Introduction and Regulatory Context

**Ilaprazole sodium** is a **proton pump inhibitor** (PPI) used in the treatment of various acid-related gastrointestinal disorders including **duodenal ulcers**, **gastric ulcers**, and **reflux esophagitis**. As a latest-generation PPI, ilaprazole demonstrates **superior acid resistance activity** and **enhanced nocturnal acid control** compared to other drugs in its class. However, ilaprazole presents significant **stability challenges** that complicate its pharmaceutical development and quality control. The molecule is **susceptible to degradation** under various environmental conditions, leading to the formation of multiple impurities that can affect product safety and efficacy. These stability issues necessitate rigorous analytical control strategies to ensure final product quality. [1] [2]

The regulatory framework for controlling pharmaceutical impurities is established through the **ICH Q3 guidelines**, which provide clear thresholds for identification, qualification, and control of impurities. According to ICH Q3C(R9) guidelines, **residual solvents** must be evaluated and controlled based on their toxicity profiles, with established **Permitted Daily Exposure** (PDE) limits. While ilaprazole itself doesn't present significant residual solvent concerns, the principles of these guidelines extend to the comprehensive quality assessment of drug substances and products. The complex chemical structure of ilaprazole, containing **benzimidazole and pyridine rings**, makes it particularly susceptible to degradation under acidic

conditions, oxidation, and photolytic stress, resulting in various process-related and degradation impurities. [3]

## Known Impurities and Characterization

### Identified Impurities and Their Significance

**Ilaprazole sodium** undergoes various degradation pathways, resulting in multiple impurities that require careful monitoring and control. The **sulfone derivative** (Ilaprazole Sulfone impurity, CAS 172152-37-3) represents one of the primary oxidative degradation products formed through oxidation of the sulfinyl group. Another significant impurity, **Desoxy Ilaprazole** (CAS 172152-35-1), results from the reduction of the sulfinyl moiety and serves as both a process-related impurity and potential degradation product. The **Ilaprazole Nitroso Impurity** has gained particular attention due to its potential genotoxic concerns, requiring strict control according to ICH M7 guidelines. Recent stability studies have identified **Specific Impurity B** as a critical degradation marker that increases significantly under stress conditions, rising from 0.032% to 2.28% after three months of storage at room temperature in the pure drug substance, while remaining stable at 0.03% in the ilaprazole/xylitol cocrystal form. [1] [4]

### Structural Characteristics and Properties

The following table summarizes the key identified impurities of ilaprazole, their structural characteristics, and molecular properties:

*Table 1: Comprehensive Profile of Ilaprazole-Related Impurities*

Impurity Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Structural Features	Origin
Ilaprazole Sulfone impurity	172152-37-3	C <sub>19</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub> S	382.44	Sulfone group instead of sulfoxide	Oxidative degradation
Desoxy Ilaprazole	172152-35-1	C <sub>19</sub> H <sub>18</sub> N <sub>4</sub> OS	350.44	Sulfur bridge without oxygen	Synthetic intermediate/reduction product
3-Methyl-2-(((1-methyl-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazol-2-yl)thio)methyl)pyridin-4-ol	N/A	C <sub>19</sub> H <sub>18</sub> N <sub>4</sub> OS	350.44	Hydroxyl group at pyridine ring	Hydrolytic degradation
Ilaprazole Nitroso Impurity	N/A	C <sub>19</sub> H <sub>17</sub> N <sub>5</sub> O <sub>3</sub> S	395.44	Nitroso functional group	Nitrosation reaction
1-((4-Methoxy-3-methylpyridin-2-yl)methyl)-2-(((4-methoxy-3-methylpyridin-2-yl)methyl)thio)-5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole	1360824-56-1	C <sub>27</sub> H <sub>27</sub> N <sub>5</sub> O <sub>2</sub> S	485.61	Dimeric structure	Process-related impurity
5-(1H-Pyrrol-1-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one	1018229-53-2	C <sub>11</sub> H <sub>9</sub> N <sub>3</sub> O	199.21	Lactam structure	Oxidative degradation

The **dimeric impurities** typically form during the manufacturing process through incomplete reactions or side reactions, while the **sulfone and nitroso derivatives** primarily emerge during storage under oxidative conditions. The presence of the **pyrrole substituent** on the benzimidazole ring contributes to the formation of unique degradation products not commonly observed in other proton pump inhibitors. The **complex impurity profile** of ilaprazole necessitates robust analytical methods capable of separating and quantifying these structurally diverse compounds to ensure product quality throughout the shelf life. [4]

## Analytical Methodologies

### High-Performance Liquid Chromatography (HPLC) Methods

The analysis of ilaprazole and its related impurities primarily employs **reversed-phase HPLC** with UV detection, optimized to achieve adequate separation of all potentially occurring impurities. The chromatographic conditions must provide sufficient resolution, particularly between ilaprazole and its closely eluting impurities such as the sulfone and desoxy derivatives. Based on the published literature and patent data, the following optimized conditions have demonstrated effective separation of ilaprazole impurities:

- **Chromatographic column:** Gemini-NX C18 (150 × 4.6 mm, 5 µm) or equivalent
- **Mobile phase:** Combination of 400 mL acetonitrile with 600 mL phosphate buffer solution (3.4 g monopotassium phosphate and 0.9 g sodium hydroxide in 1000 mL water), with pH adjusted to 8.3 using 0.1 mol/L sodium hydroxide solution
- **Flow rate:** 1.0 mL/min
- **Detection wavelength:** 237 nm
- **Column temperature:** 25°C
- **Injection volume:** 20 µL
- **Elution mode:** Isocratic elution [2]

The **alkaline pH of the mobile phase** (8.3) is critical for maintaining the stability of ilaprazole during analysis and achieving optimal peak shape. The **phosphate buffer system** provides the necessary ionic strength and pH control to ensure reproducible retention times and consistent separation performance. The **selected wavelength** of 237 nm corresponds to the maximum absorption of ilaprazole and its major impurities, providing optimal sensitivity for quantification. [2]

## Dissolution Testing Methods

Dissolution testing of ilaprazole pharmaceutical compositions presents unique challenges due to the **inherent instability** of the molecule in solution state and its **low aqueous solubility**. The current methodology employs a two-stage dissolution test to simulate the gastrointestinal transition and evaluate the enteric-coated formulations:

- **Dissolution Medium A:** Hydrochloric acid solution of sodium chloride (2.0g sodium chloride and 7mL hydrochloric acid in 1000mL water) simulating gastric fluid
- **Dissolution Medium B:** Phosphate buffer solution with pH 6.8-9.0, preferably 8.0, containing surfactant (0.05-0.5% w/v sodium dodecyl sulfate or Tween 80)
- **Apparatus:** USP Apparatus 2 (Paddle)
- **Rotation speed:** 50-100 rpm (preferably 100 rpm)
- **Acid stage duration:** 120 minutes
- **Buffer stage duration:** 20-45 minutes (preferably 45 minutes)
- **Sample treatment:** Immediate alkalization with 1mL of 0.05mol/L sodium hydroxide solution after filtration to stabilize ilaprazole [2]

The **discriminatory power** of the dissolution method is enhanced by eliminating organic solvents from the medium and optimizing pH conditions. Studies have demonstrated that ilaprazole enteric-coated tablets exhibit complete dissolution (>85%) within 45 minutes in pH 8.0 phosphate buffer containing 0.5% surfactant, providing a quality control tool that correlates with in vivo performance. [2]

Table 2: Optimized Chromatographic Conditions for Ilaprazole Impurity Profiling

Parameter	Condition 1	Condition 2	Condition 3	Remarks
Column	Gemini-NX C18 (150 × 4.6 mm, 5µm)	Zorbax SB-C18 (150 × 4.6 mm, 5µm)	Inertsil ODS-3 (150 × 4.6 mm, 5µm)	All provided adequate separation
Mobile Phase Ratio (Buffer:ACN)	60:40 (v/v)	65:35 (v/v)	55:45 (v/v)	pH adjustment critical
Buffer System	Phosphate, pH 8.3	Phosphate, pH 7.8	Ammonium acetate, pH 8.0	Phosphate preferred for sensitivity

Parameter	Condition 1	Condition 2	Condition 3	Remarks
Flow Rate	1.0 mL/min	1.2 mL/min	1.0 mL/min	Higher flow reduces runtime but increases pressure
Column Temperature	25°C	30°C	25°C	Elevated temperature improves efficiency
Detection	UV 237 nm	DAD 230-240 nm	UV 237 nm	Similar sensitivity across methods
Runtime	25-30 min	20-25 min	25-30 min	Sufficient for all known impurities

## Stability Assessment

### Forced Degradation Studies

Forced degradation studies provide critical information about the **inherent stability** of ilaprazole and help identify potential degradation pathways under various stress conditions. These studies are essential for developing stable formulations and validating analytical methods capable of separating degradation products. Ilaprazole undergoes significant degradation under **oxidative stress conditions**, with hydrogen peroxide treatment resulting in the formation of sulfone derivative as the primary degradation product. Under **acidic conditions**, ilaprazole demonstrates remarkable susceptibility with degradation observed within hours, while it shows relative stability under **basic conditions**. [1]

**Photostability testing** reveals that ilaprazole undergoes photodegradation when exposed to UV light, resulting in the formation of multiple unidentified degradation products. The **thermal stress studies** indicate that ilaprazole is stable at elevated temperatures in solid state but degrades rapidly in solution. These forced degradation studies confirm that the oxidative and acid-induced degradation pathways represent the most significant routes for impurity formation in ilaprazole drug substance and products. [1]

## Cocrystal Stability Enhancement

Recent research has explored the formation of **ilaprazole/xylitol cocrystals** (1:1 ratio, CAS 2642382-31-6) to address the stability challenges associated with ilaprazole. The cocrystal formation significantly enhances the **physical and chemical stability** of ilaprazole, enabling storage at room temperature without the requirement for refrigeration at 5°C. Stability studies conducted at  $25 \pm 2^\circ\text{C}$  and relative humidity of  $65 \pm 5\%$  over three months demonstrate that the cocrystal maintains purity at 99.8% from an initial value of 99.75%, while pure ilaprazole decreases from 99.8% to approximately 90% under identical conditions. [1]

The **dissolution performance** of the ilaprazole/xylitol cocrystal also shows significant improvement compared to pure ilaprazole. When tested at pH 10 with a dosage equivalent to 10 mg of ilaprazole, the cocrystal reaches 55% dissolution within 15 minutes and complete dissolution (100%) within 45 minutes. In contrast, pure ilaprazole achieves only 32% dissolution at 15 minutes and requires 60 minutes for complete dissolution. This enhanced dissolution profile, combined with superior stability, makes the cocrystal approach a promising strategy for formulating ilaprazole with improved shelf-life and performance. [1]

## Experimental Protocols

### Sample Preparation and Analysis

**Standard Solution Preparation:** Precisely weigh approximately 25 mg of ilaprazole reference standard into a 25 mL volumetric flask. Add acetonitrile to dissolve and dilute to volume with the same solvent. Mix well. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with dissolution medium B (phosphate buffer pH 8.0 containing 0.5% sodium dodecyl sulfate). Mix well. Perform alkalization by adding 1 mL of 0.05 mol/L sodium hydroxide solution to 10 mL of the filtered solution, mix thoroughly, and filter through a 0.45  $\mu\text{m}$  membrane filter. Use this as the standard solution. [2]

**Test Solution Preparation:** For impurity analysis, weigh accurately an amount of powdered tablets equivalent to about 50 mg of ilaprazole and transfer to a 100 mL volumetric flask. Add about 70 mL of diluent (acetonitrile:phosphate buffer pH 8.0 in ratio 40:60), sonicate for 15 minutes with intermittent shaking, allow to cool to room temperature, and dilute to volume with the same diluent. Mix well and filter

through a 0.45  $\mu\text{m}$  membrane filter. Discard the first few mL of the filtrate. Use the subsequent filtrate for analysis. [2]

**Forced Degradation Studies:** For acid degradation, treat ilaprazole solution with 0.1N HCl and keep at 60°C for 4 hours. For alkaline degradation, use 0.1N NaOH and keep at 60°C for 4 hours. For oxidative degradation, use 3% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 4 hours. For thermal degradation, expose the solid drug substance to 80°C for 7 days. For photostability, expose the solid drug substance to UV light at 200 Watt hours/m<sup>2</sup> in a photostability chamber. Analyze all samples against an untreated control. [1]

## System Suitability and Method Validation

**System Suitability Requirements:** Inject the standard solution five times and record the chromatograms. The relative standard deviation for the peak areas of ilaprazole from replicate injections should not be more than 2.0%. The tailing factor for ilaprazole peak should not be more than 2.0. The theoretical plates for ilaprazole peak should not be less than 5000. Resolution between ilaprazole and its closest eluting impurity (typically Ilaprazole Sulfone) should not be less than 2.0. [2]

### Method Validation Parameters:

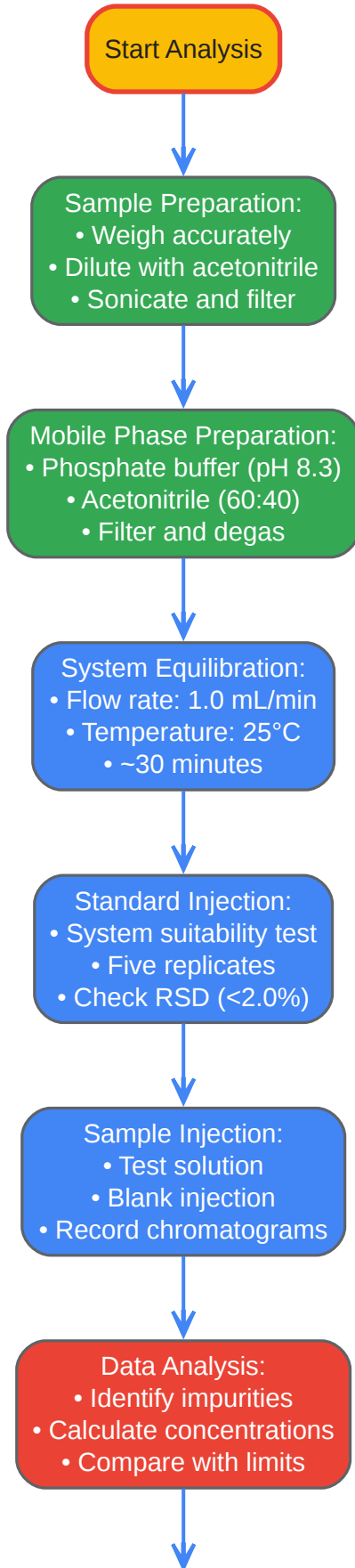
- *Specificity:* Demonstrate adequate separation of all known impurities and forced degradation products from the main peak and from each other.
- *Linearity:* Establish linear response for ilaprazole and all identified impurities in the range from reporting level to 120% of the specification level. Correlation coefficient should not be less than 0.995.
- *Accuracy:* Determine through recovery studies at three levels (50%, 100%, 150%) for all impurities. Mean recovery should be between 90-110%.
- *Precision:* Establish repeatability through six independent determinations at 100% level. RSD should not be more than 5%.
- *Quantitation Limit:* Demonstrate that impurities can be reliably quantified at or below the reporting threshold (typically 0.05%).
- *Robustness:* Evaluate the effect of small variations in pH ( $\pm 0.2$ ), mobile phase composition ( $\pm 5\%$ ), temperature ( $\pm 5^\circ\text{C}$ ), and flow rate ( $\pm 10\%$ ). [2]

## Graphical Workflows

## Impurity Analysis Workflow

The following diagram illustrates the comprehensive workflow for sample preparation, chromatographic analysis, and data interpretation in ilaprazole impurity profiling:

## Ilaprazole Impurity Analysis Workflow



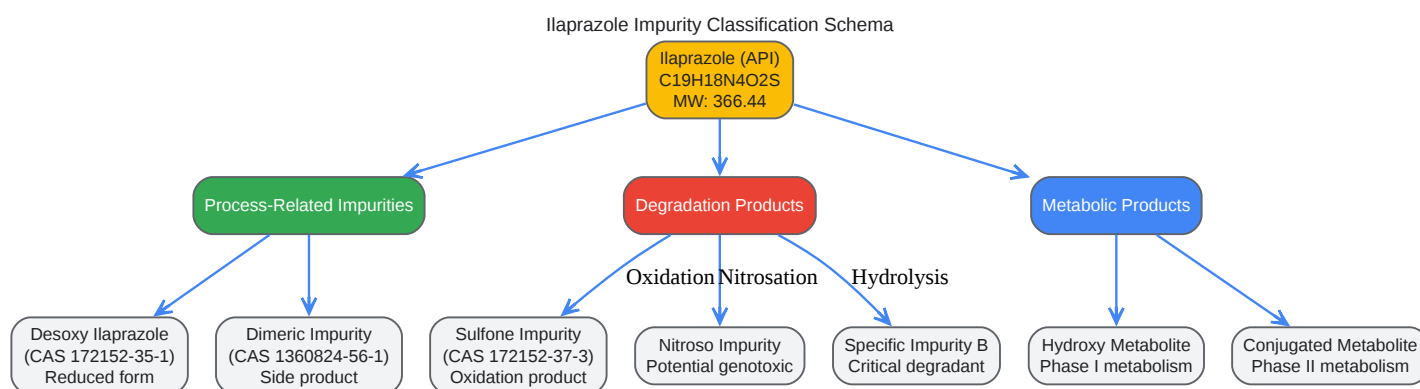
Generate Report:

- Tabulate results
- Highlight OOS values
- Recommend actions

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## Impurity Classification Schema

This diagram provides a visual representation of the classification and metabolic relationships between ilaprazole and its key impurities:



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## Conclusion

The comprehensive analysis of **ilaprazole sodium** related impurities requires a **systematic approach** combining robust chromatographic methods, appropriate sample preparation techniques, and thorough understanding of degradation pathways. The HPLC method utilizing a C18 column with alkaline phosphate buffer-acetonitrile mobile phase provides effective separation and quantification of known and unknown

impurities. The **stability-indicating nature** of the method has been demonstrated through forced degradation studies, which reveal ilaprazole's particular susceptibility to oxidative and acid-induced degradation.

The implementation of the **ilaprazole/xylitol cocrystal** formulation represents a significant advancement in addressing the stability challenges associated with this drug substance. The dramatic improvement in stability at room temperature conditions, coupled with enhanced dissolution characteristics, offers a viable strategy for product development. Regular monitoring of **Specific Impurity B** and the **sulfone derivative** is recommended throughout the product lifecycle, with particular attention to storage conditions and packaging configurations to minimize degradation. The protocols outlined in this document provide a foundation for ensuring the quality, safety, and efficacy of **ilaprazole sodium** pharmaceutical products throughout their shelf life. [1]

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